P-Nitrophenyl beta-D-cellopentaoside
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Overview
Description
P-Nitrophenyl beta-D-cellopentaoside is a synthetic oligosaccharide composed of five D-glucose monomers linked via beta glycosidic bonds, with a p-nitrophenyl group attached to the hydroxyl group of the anomeric carbon at the head of the oligosaccharide . This compound is often used as a substrate in enzymatic assays to study the activity of cellulases and other glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Nitrophenyl beta-D-cellopentaoside typically involves the stepwise glycosylation of glucose monomers. The process begins with the protection of hydroxyl groups on the glucose molecules, followed by the formation of glycosidic bonds between the glucose units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized by spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
P-Nitrophenyl beta-D-cellopentaoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by cellulases, resulting in the release of p-nitrophenol and glucose units.
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The p-nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cellulases at optimal pH and temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products
- Hydrolysis: p-Nitrophenol and glucose units . Reduction: p-Aminophenyl beta-D-cellopentaoside .
Substitution: Various substituted phenyl beta-D-cellopentaosides.
Scientific Research Applications
P-Nitrophenyl beta-D-cellopentaoside is widely used in scientific research due to its versatility and specificity. Some of its applications include:
Enzymatic Assays: Used as a substrate to measure the activity of cellulases and other glycosidases.
Biochemical Studies: Employed in the study of enzyme kinetics and mechanisms.
Industrial Applications: Utilized in the development of biofuels and other bioproducts through the hydrolysis of cellulose.
Medical Research: Investigated for its potential use in drug delivery systems and diagnostic assays.
Mechanism of Action
The mechanism of action of P-Nitrophenyl beta-D-cellopentaoside involves its hydrolysis by cellulases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bonds, releasing p-nitrophenol and glucose units. The release of p-nitrophenol can be monitored spectrophotometrically, providing a measure of enzyme activity . The molecular targets include the active sites of cellulases and other glycosidases involved in the hydrolysis process .
Comparison with Similar Compounds
P-Nitrophenyl beta-D-cellopentaoside can be compared with other similar compounds such as:
P-Nitrophenyl beta-D-cellobioside: Composed of two glucose units and used in similar enzymatic assays.
P-Nitrophenyl beta-D-maltoside: Contains two glucose units linked by an alpha glycosidic bond and used in the study of maltases.
P-Nitrophenyl beta-D-glucopyranoside: A single glucose unit with a p-nitrophenyl group, used in the study of glucosidases.
The uniqueness of this compound lies in its longer oligosaccharide chain, making it a more complex substrate for studying the activity of cellulases and other glycosidases .
Properties
Molecular Formula |
C36H55NO28 |
---|---|
Molecular Weight |
949.8 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32-,33+,34+,35+,36+/m1/s1 |
InChI Key |
YXGBAQKCCMQLGH-DPQSPVPYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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